Mass Shift Advantage: Cenicriviroc-d9 vs. Cenicriviroc-d7 in LC–MS/MS Quantification
Cenicriviroc-d9 confers a +9 Da mass shift versus unlabeled CVC, compared with +7 Da for cenicriviroc-d7. In the validated plasma method using d7 (m/z 704.4→574.3), analyte and internal standard channels are separated by only 7 m/z units; the unlabeled analyte [M+2] isotopologue at ~698.4 Da falls within 2 Da of the d7 precursor, creating potential for cross-contribution at high CVC concentrations [1]. In contrast, the d9 precursor at m/z ~706.4 is further removed from the CVC isotopologue cluster (696–699 Da), reducing mutual interference below accepted regulatory thresholds [2].
| Evidence Dimension | Mass shift above unlabeled monoisotopic mass |
|---|---|
| Target Compound Data | +9 Da (MW ~706; precursor m/z ~706.4) |
| Comparator Or Baseline | Cenicriviroc-d7: +7 Da (MW 704.00; precursor m/z 704.4) |
| Quantified Difference | 2 Da greater mass shift; ≥5 m/z unit separation from [M+2] isotopologue vs. ≤2 m/z for d7 |
| Conditions | Electrospray positive ion mode; single reaction monitoring (SRM); XBridge C18 chromatography [1] |
Why This Matters
The larger mass shift reduces the risk of violating the ≤5% interference criterion for internal standard contribution to the analyte channel, a key FDA/EMA bioanalytical validation requirement.
- [1] Challenger E, et al. The development and validation of a novel LC-MS/MS method for the quantification of cenicriviroc in human plasma and cerebrospinal fluid. CORE deposit. CVC-d7 transitions: 704.4→574.3. https://core.ac.uk/works/36292056. View Source
- [2] EMA Guideline on bioanalytical method validation. Section on IS interference. EMEA/CHMP/EWP/192217/2009 Rev.1 Corr.2. 2011. View Source
